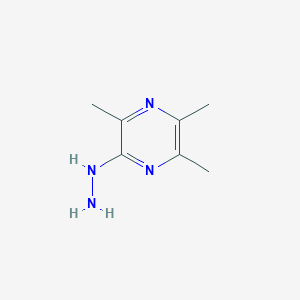

2-Hydrazinyl-3,5,6-trimethylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

23126-98-9 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C7H12N4/c1-4-5(2)10-7(11-8)6(3)9-4/h8H2,1-3H3,(H,10,11) |

InChI Key |

VENSEBGXNPJWAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)NN)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Hydrazinyl 3,5,6 Trimethylpyrazine

Elucidation of Reaction Pathways for Pyrazine (B50134) Ring Formation

The formation of the substituted pyrazine ring is a key step in the synthesis of 2-hydrazinyl-3,5,6-trimethylpyrazine. While multiple pathways exist for pyrazine synthesis, a common and industrially applicable method involves the nucleophilic substitution of a halogenated pyrazine precursor.

A plausible pathway for the synthesis of this compound is through the reaction of a halogenated trimethylpyrazine, such as 2-chloro-3,5,6-trimethylpyrazine, with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbon atom bearing the halogen on the pyrazine ring. This is facilitated by the electron-withdrawing nature of the nitrogen atoms within the pyrazine ring, which activates the ring towards nucleophilic attack. The reaction is often carried out in a suitable solvent and may be heated to facilitate the reaction. A patent for the synthesis of a similar compound, 3-chloro-2-hydrazinopyridine (B1363166), describes a process where 2,3-dichloropyridine (B146566) is reacted with hydrazine hydrate in a solvent like N,N-dimethylpropanolamine under an inert atmosphere at elevated temperatures. google.com

General pyrazine synthesis often involves the condensation of α-dicarbonyl compounds with α-diamines. For instance, the well-known Maillard reaction, which occurs during the heating of food, can produce various pyrazines from the reaction of amino acids and reducing sugars. nih.gov Another synthetic route involves the self-condensation of α-amino ketones. google.com In a biological context, studies on Bacillus subtilis have shown that 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) can be synthesized from L-threonine, involving the enzyme L-threonine-3-dehydrogenase. nih.gov

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Reactants | Solvent | Catalyst/Promoter | Temperature Range | Atmosphere |

| 2-Chloro-3,5,6-trimethylpyrazine, Hydrazine hydrate | N,N-dimethylpropanolamine | None | 100-150 °C | Inert (N₂) |

| 2-Bromo-3,5,6-trimethylpyrazine, Hydrazine hydrate | Ethanol | Base (e.g., Et₃N) | Reflux | Inert |

Detailed Mechanisms of Hydrazine Functionalization and Derivatization

The hydrazine moiety in this compound is a versatile functional group that can undergo a variety of derivatization reactions. These reactions are crucial for creating more complex molecules with potential applications in various fields.

One of the most common reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. mdpi.com This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone can exist as E/Z isomers and is often a stable, crystalline solid. The reactivity of the carbonyl compound and the steric and electronic effects of the substituents on both the hydrazine and the carbonyl compound can influence the reaction rate and equilibrium.

The hydrazine group can also undergo acylation with acyl chlorides or anhydrides to form acylhydrazides. This reaction is a nucleophilic acyl substitution where the hydrazine nitrogen attacks the carbonyl carbon of the acylating agent. Furthermore, reaction with sulfonyl chlorides yields sulfonylhydrazides. These derivatives are often used as intermediates in further synthetic transformations.

Another important derivatization is the formation of N-N bonds through reactions like the aza-Lossen rearrangement, which can convert amines into complex hydrazine derivatives under mild conditions. organic-chemistry.org Additionally, electrophilic amination of various precursors can lead to the formation of hydrazine derivatives. organic-chemistry.org

In the context of analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, for example, by gas chromatography. youtube.com This can involve increasing the volatility or thermal stability of the analyte. For instance, polar functional groups like the -NHNH₂ in our compound of interest could be derivatized to reduce their polarity. youtube.com

Table 2: Common Derivatization Reactions of the Hydrazine Group

| Reagent Type | Functional Group Introduced | Product Class |

| Aldehyde/Ketone | =N-N=CR₂ | Hydrazone |

| Acyl Chloride/Anhydride | -NH-NH-C(=O)R | Acylhydrazide |

| Sulfonyl Chloride | -NH-NH-SO₂R | Sulfonylhydrazide |

| Isocyanate | -NH-NH-C(=O)NHR | Semicarbazide derivative |

Intramolecular and Intermolecular Cyclization Reactions of this compound

The presence of the reactive hydrazine group attached to the pyrazine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular, involving only the starting molecule, or intermolecular, involving reaction with another molecule.

A common intermolecular cyclization reaction involves the condensation of the hydrazinylpyrazine with a 1,3-dicarbonyl compound. This reaction is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by nucleophilic attack of the pyrazine ring nitrogen or the exocyclic nitrogen onto the second carbonyl group, and subsequent dehydration to form the fused pyrimidine (B1678525) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound.

Similarly, reaction with β-ketoesters can also lead to the formation of fused pyrazolo-pyrimidinone systems. The use of microwave assistance has been shown to be an efficient method for synthesizing functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

Intramolecular cyclization reactions are also possible, often after an initial derivatization of the hydrazine group. For example, if the hydrazine is first reacted with a molecule containing a suitable electrophilic center, a subsequent intramolecular cyclization can lead to the formation of a fused ring system. The synthesis of 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles from the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines is an example of such a cyclization to form a fused triazine ring. chempap.org

These cyclization reactions are of significant interest as they lead to the formation of polycyclic aromatic compounds which are often biologically active. For instance, pyrazolo[1,5-a]pyrimidines are known to have various pharmacological activities. ias.ac.in

Table 3: Examples of Fused Heterocyclic Systems from Hydrazinopyrazines

| Reactant for Cyclization | Fused Ring System Formed |

| 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine |

| β-Ketoester | Pyrazolo[1,5-a]pyrimidinone |

| α,β-Unsaturated nitrile | Pyrazolo[1,5-a]pyrimidine |

| Phosgene equivalent | Pyrazolo[1,5-a]triazinone |

Derivatization and Chemical Transformations of 2 Hydrazinyl 3,5,6 Trimethylpyrazine

Synthesis of Fused Heterocyclic Systems (e.g., s-Triazolopyrazines)

The hydrazine (B178648) group in 2-hydrazinyl-3,5,6-trimethylpyrazine is a key functional group for the construction of fused heterocyclic systems. Through cyclocondensation reactions with appropriate reagents, the pyrazine (B50134) ring can be annulated with various five-membered heterocyclic rings, such as triazoles and pyrazoles.

One of the most important reactions of 2-hydrazinopyrazines is their conversion to s-triazolo[4,3-a]pyrazines. This is typically achieved by reacting the hydrazinyl compound with a one-carbon synthon, such as triethoxymethane or an acid chloride, which provides the final carbon atom of the triazole ring. For instance, the reaction of a 2-hydrazinopyrazine with triethoxymethane proceeds via an intermediate which then undergoes cyclization to form the triazolopyrazine ring system. nih.gov Similarly, reaction with cyanogen chloride can lead to the formation of 3-amino-s-triazolo[4,3-a]pyrimidines, which can then be isomerized to the corresponding 2-amino-s-triazolo-[2,3-a]pyrimidines. rsc.org

Another important class of fused heterocycles derived from 2-hydrazinopyrazines are the pyrazolo[1,5-a]pyrimidines. These are generally synthesized through the cyclocondensation of the hydrazinopyrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govbeilstein-journals.orgresearchgate.net The reaction proceeds by initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Table 1: Synthesis of Fused Heterocyclic Systems from this compound

| Reagent | Fused Ring System | General Product Structure |

|---|---|---|

| Triethoxymethane | s-Triazole | 5,6,8-trimethyl- d-nb.infoorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazine |

| Acetylacetone | Pyrazole (B372694) | 2,5,7,8-tetramethylpyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Pyrazolone | 5,7,8-trimethyl-2H-pyrazolo[1,5-a]pyrimidin-2-one |

| Cyanogen Chloride | Aminotriazole | 3-Amino-5,6,8-trimethyl- d-nb.infoorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazine |

Acylation, Alkylation, and Arylation Reactions of the Hydrazine Moiety

The hydrazine group of this compound possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. This allows for a variety of substitution reactions, including acylation, alkylation, and arylation, to introduce diverse functional groups.

Acylation reactions are readily achieved by treating the hydrazinylpyrazine with acylating agents such as acid chlorides or anhydrides. For example, reaction with acetic anhydride in a suitable solvent would yield the corresponding N-acetylhydrazinyl derivative. nih.govresearchgate.netgoogle.comyoutube.comorganic-chemistry.org The reaction typically proceeds smoothly at room temperature or with gentle heating. This transformation is useful for protecting the hydrazine group or for synthesizing derivatives with altered electronic and steric properties.

Alkylation of the hydrazine moiety can be more complex due to the presence of two nitrogen atoms, which can lead to a mixture of mono- and di-alkylated products. However, selective alkylation can be achieved by careful control of reaction conditions, such as the choice of base, solvent, and alkylating agent. d-nb.infoorganic-chemistry.org The use of a strong base like n-butyllithium can generate a nitrogen dianion, allowing for sequential and selective alkylation. organic-chemistry.org

Arylation of the hydrazine group introduces an aromatic ring, which can significantly impact the compound's properties. While direct N-arylation of hydrazines can be challenging, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed. These reactions typically utilize a palladium or copper catalyst to facilitate the coupling of the hydrazinylpyrazine with an aryl halide.

Table 2: Representative Reactions at the Hydrazine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N'-(3,5,6-trimethylpyrazin-2-yl)acetohydrazide |

| Alkylation | Methyl Iodide | 2-(1-methylhydrazinyl)-3,5,6-trimethylpyrazine |

| Arylation | Phenylboronic Acid | 2-(2-phenylhydrazinyl)-3,5,6-trimethylpyrazine |

Condensation Reactions with Various Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.govnih.govwikipedia.org This reaction is a straightforward and high-yielding method for derivatizing this compound. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

The resulting hydrazones are often stable, crystalline solids, which makes them useful for the characterization of both the parent hydrazine and the carbonyl compound. Furthermore, the hydrazone linkage itself is a versatile functional group that can participate in further chemical transformations. For instance, the hydrogen atoms on the remaining NH group can be substituted, and the C=N bond can be reduced or participate in cycloaddition reactions.

The reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be used in this reaction, leading to a diverse library of pyrazinyl hydrazone derivatives.

Table 3: Formation of Hydrazones from this compound

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-3,5,6-trimethylpyrazin-2-yl)hydrazine |

| Acetone | (E)-N'-(propan-2-ylidene)-3,5,6-trimethylpyrazin-2-yl)hydrazine |

| Cyclohexanone | (E)-N'-(cyclohexylidene)-3,5,6-trimethylpyrazin-2-yl)hydrazine |

| Formaldehyde | (E)-N'-(methylene)-3,5,6-trimethylpyrazin-2-yl)hydrazine |

Introduction of Diverse Substituents onto the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net However, the presence of the activating hydrazine group and three methyl groups on the ring of this compound increases the electron density of the ring, making electrophilic substitution reactions more feasible.

Electrophilic Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the pyrazine ring can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.orglibretexts.org The directing effect of the existing substituents will determine the position of the incoming electrophile. The hydrazine group is a strong ortho-, para-director.

Nitration: The introduction of a nitro group onto the pyrazine ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com The electron-donating nature of the substituents on this compound is expected to facilitate this reaction. researchgate.net Studies on similar electron-rich pyrazine systems have shown that nitration can proceed with good yields under optimized conditions. researchgate.net

It is important to note that under strongly acidic conditions, the nitrogen atoms of the pyrazine ring and the hydrazine group can be protonated, which would deactivate the ring towards electrophilic attack. Therefore, careful control of reaction conditions is crucial for successful substitution on the pyrazine ring.

Table 4: Potential Electrophilic Substitution Reactions on the Pyrazine Ring

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Bromo-2-hydrazinyl-3,5,6-trimethylpyrazine |

| Nitration | HNO₃ / H₂SO₄ | Nitro-2-hydrazinyl-3,5,6-trimethylpyrazine |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Acetyl-2-hydrazinyl-3,5,6-trimethylpyrazine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR (Proton NMR): This technique would identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For "2-Hydrazinyl-3,5,6-trimethylpyrazine," one would expect to observe signals corresponding to the protons of the three methyl groups, the hydrazinyl (-NHNH₂) group, and potentially any aromatic protons on the pyrazine (B50134) ring, although in this substituted case, there are none. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each set. Spin-spin coupling patterns could reveal connectivity between adjacent non-equivalent protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for "this compound" would show distinct signals for each chemically non-equivalent carbon atom. This includes the carbons of the three methyl groups and the four carbons of the pyrazine ring. The chemical shifts of the carbon atoms in the pyrazine ring would be particularly informative for confirming the substitution pattern.

As of the current literature review, specific ¹H NMR and ¹³C NMR spectral data for "this compound" are not publicly available. The hypothetical data in the table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Analysis | Hypothetical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~ 2.2 - 2.5 | Protons of the three methyl (-CH₃) groups |

| ~ 4.0 - 5.0 | Protons of the hydrazinyl (-NH₂) group | |

| ~ 6.0 - 7.0 | Proton of the hydrazinyl (-NH-) group | |

| ¹³C NMR | ~ 20 - 25 | Carbons of the methyl (-CH₃) groups |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H bonds of the hydrazinyl group, C-H bonds of the methyl groups, and the C=N and C=C bonds within the pyrazine ring.

Specific experimental IR absorption data for "this compound" is not readily found in the reviewed sources. The table below presents the expected characteristic IR absorption bands based on the known functional groups of the molecule.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Hydrazinyl group (-NH₂) |

| C-H Stretch (sp³) | 2850 - 3000 | Methyl groups (-CH₃) |

| C=N Stretch | 1630 - 1680 | Pyrazine ring |

| C=C Stretch | 1500 - 1600 | Pyrazine ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. It provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information.

For "this compound" (molecular formula C₇H₁₂N₄), HRMS would confirm this composition by providing an exact mass measurement. Analysis of the fragmentation pattern would likely show the loss of fragments corresponding to the hydrazinyl group or methyl groups, aiding in the structural confirmation.

Detailed HRMS data, including the exact mass and fragmentation analysis for "this compound," has not been identified in the available literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of "this compound" were grown, X-ray crystallographic analysis would reveal the exact conformation of the molecule in the solid state. It would also provide insights into how the molecules pack in the crystal lattice, including the nature and geometry of any hydrogen bonds involving the hydrazinyl group.

A search of crystallographic databases indicates that the crystal structure of "this compound" has not yet been reported.

Computational Chemistry and Theoretical Modeling of 2 Hydrazinyl 3,5,6 Trimethylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and various chemical properties. A typical study employs a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the quantum mechanical equations. kbhgroup.in

Electronic Structure and Reactivity: The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. kbhgroup.in

For instance, in a DFT study on a series of 2-(2-hydrazineyl)thiazole derivatives—compounds with a similar hydrazinyl functional group—researchers analyzed Frontier Molecular Orbitals (FMOs) to evaluate chemical reactivity. kbhgroup.in The analysis revealed that specific substitutions on the molecule could significantly lower the energy gap, indicating an increase in the ease of intramolecular charge transfer. kbhgroup.in

Molecular Electrostatic Potential (MEP): Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net This allows for the prediction of sites where the molecule is likely to interact with other chemical species. For hydrazine (B178648) derivatives, the electronegative regions are often located over nitrogen and oxygen atoms, while electropositive regions are found over hydrogen atoms. researchgate.net

Mulliken Atomic Charges: To quantify the charge distribution, Mulliken atomic charges are calculated. These values provide insight into the partial positive or negative charge on each atom. In related hydrazine-containing heterocycles, hydrogen atoms attached to nitrogen often carry a more positive charge, making them more acidic. kbhgroup.in Carbon atoms bonded to electronegative atoms like nitrogen or oxygen will exhibit a positive charge. kbhgroup.in

Below is a table illustrating the type of data obtained from DFT calculations on a representative 2-(2-hydrazineyl)thiazole derivative, which serves as an analog. kbhgroup.in

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule like 2-Hydrazinyl-3,5,6-trimethylpyrazine behaves in different environments, explores various conformations, and interacts with other molecules such as proteins or solvents. ekb.egdovepress.com

Conformational Analysis: The flexibility of the hydrazinyl group and the rotation of the methyl groups mean that this compound can adopt multiple conformations. MD simulations can map the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and biological activity. For example, studies on other heterocyclic compounds have used MD simulations to identify distinct conformational states of a ligand-binding pocket. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. For instance, simulations of pyrazine (B50134) derivatives interacting with proteins like Human Serum Albumin (HSA) have been performed. researchgate.netrawdatalibrary.net These simulations can elucidate the primary forces driving the binding, such as hydrophobic interactions or hydrogen bonds. researchgate.net Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating stability. ekb.egdovepress.com A stable system will show RMSD values that plateau. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. ekb.egmdpi.com

Radius of Gyration (Rg): Indicates the compactness of a molecule or complex over the simulation time. ekb.egdovepress.com

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the environment. ekb.egdovepress.com

A study on various substituted pyrazines, including 2,3,5-trimethylpyrazine (B81540), used MD simulations to show that their binding to HSA enhanced the protein's stability. researchgate.net The simulations also helped to identify which pyrazine derivative formed the most stable complex with the protein. researchgate.netrawdatalibrary.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in mapping out the pathways of chemical reactions. aps.org These studies can elucidate the step-by-step mechanism of a reaction, identify intermediate structures, and calculate the energy of transition states. researchgate.net This information is vital for understanding reaction kinetics and for optimizing synthetic routes. dntb.gov.ua

For pyrazine derivatives, quantum chemical calculations can be used to explore their synthesis mechanisms. For example, the formation of pyrazines often involves the condensation of diamines with dicarbonyl compounds. nih.gov Computational studies can model this process, calculating the activation energies for each step and determining the most likely reaction pathway. researchgate.net

In a study on the synthesis of erlotinib, a complex heterocyclic molecule, researchers used DFT to elucidate a novel synthetic route involving cyclization and other steps. dntb.gov.ua They were able to calculate the energies of all reactants, intermediates, products, and 13 different transition states. dntb.gov.ua The analysis of the potential energy surface (PES) helps to identify the energy barriers that must be overcome for the reaction to proceed. researchgate.net

Similarly, quantum chemical calculations have been applied to understand the reaction kinetics of hydrazine-based fuels. mdpi.com These studies determine the energy barriers for reactions between hydrazine and oxidants, providing insight into their hypergolic (spontaneous) ignition. mdpi.com Such methods could be applied to this compound to predict its reactivity, stability, and potential decomposition pathways.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the computed spectrum with experimental data, researchers can confirm the structure of a synthesized compound. researchgate.net Theoretical calculations help in the assignment of specific vibrational modes (e.g., N-H stretching, C=C stretching) to the observed experimental bands. researchgate.net Often, calculated frequencies are scaled by a factor (e.g., 0.96) to better match experimental results. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). scielo.org.za These theoretical predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules where signal overlap can occur. Studies on fluorinated hydrazinylthiazole derivatives have successfully used spectroscopic data, including ¹H and ¹³C NMR, to confirm their structures. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. scielo.org.za These calculations provide the absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za Studies on similar heterocyclic systems have shown a good correlation between TD-DFT computed UV-Vis spectra and experimental measurements. kbhgroup.inresearchgate.net

The table below shows a comparison of experimental and calculated spectroscopic data for an analogous 2-(2-hydrazineyl)thiazole derivative, demonstrating the predictive power of these computational methods. kbhgroup.in

Table of Mentioned Compounds

Applications of 2 Hydrazinyl 3,5,6 Trimethylpyrazine As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds

The presence of the reactive hydrazinyl (-NH-NH2) group makes 2-Hydrazinyl-3,5,6-trimethylpyrazine an excellent starting material for the synthesis of new nitrogen-containing heterocyclic systems. The dual nucleophilic nature of the hydrazinyl group is particularly suited for cyclocondensation reactions, where it reacts with bifunctional electrophiles to form new rings.

One of the most common applications is in the synthesis of pyrazoles, a class of five-membered heterocycles with significant applications in pharmaceuticals and agrochemicals. beilstein-journals.org The Knorr pyrazole (B372694) synthesis and related methodologies involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.org In this context, this compound can react with various 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones to yield 1-(trimethyl-pyrazin-2-yl)-substituted pyrazoles. researchgate.netresearchgate.net The specific substitution pattern on the resulting pyrazole ring can be controlled by the choice of the dicarbonyl component.

Furthermore, this pyrazine (B50134) derivative can be used to construct fused heterocyclic systems. For instance, reaction with α-haloketones followed by cyclization can lead to the formation of pyrazino[2,3-c]pyridazines. Similarly, treatment with nitrous acid or other reagents can transform the hydrazinyl group into an azido group, a precursor for creating triazole-fused systems. The reaction with carboxylic acid derivatives or orthoesters can lead to the formation of beilstein-journals.orgnih.govtriazolo[4,3-a]pyrazines, which are of interest in medicinal chemistry.

A summary of potential heterocyclic syntheses starting from this compound is presented below.

| Reagent Class | Resulting Heterocyclic System | Reaction Type |

| 1,3-Diketones / β-Ketoesters | Substituted Pyrazoles | Cyclocondensation |

| Carboxylic Acids / Orthoesters | Fused beilstein-journals.orgnih.govTriazoles | Cyclocondensation |

| α-Haloketones | Fused Pyridazines | Condensation and Cyclization |

| Isothiocyanates | Fused beilstein-journals.orgnih.govTriazole-thiols | Addition and Cyclization |

Design and Synthesis of Bioactive Ligands and Molecular Probes

The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.gov Derivatives of this compound have been investigated for their potential as bioactive molecules, notably in the field of oncology. Research has shown that compounds derived from this pyrazine scaffold can act as potent histone deacetylase (HDAC) inhibitors, which are a critical target in cancer therapy.

The primary route to creating novel bioactive ligands from this compound involves its conversion into hydrazone Schiff bases. researchgate.netresearchgate.net This is achieved through a straightforward condensation reaction between the hydrazinyl group and a wide variety of aldehydes and ketones. jmchemsci.com This reaction attaches a new molecular fragment (R-C=N-) to the pyrazine core, creating a new, larger molecule whose biological activity can be systematically tuned by varying the structure of the carbonyl component. These Schiff bases are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netxiahepublishing.com

The table below presents findings from a study on HDAC inhibitors based on the pyrazine scaffold, demonstrating the therapeutic potential of such derivatives.

| Compound | Target Enzyme | IC50 (nM) |

| Pyrazine Derivative 1 | HDAC1 | 114.3 |

| Pyrazine Derivative 1 | HDAC2 | 53.7 |

| Pyrazine Derivative 2 | HDAC1 | >2400 |

| Pyrazine Derivative 2 | HDAC2 | 205.4 |

These hydrazone derivatives can also serve as molecular probes, where the pyrazine ring or an attached aromatic group can be designed to have specific fluorescence or binding properties for detecting biological targets.

Utility in the Construction of Complex Organic Molecules and Natural Product Analogs

Beyond the synthesis of discrete heterocycles, this compound functions as a strategic building block for constructing larger, more complex organic architectures and analogs of natural products. nbinno.com Many natural products contain heterocyclic cores, and pyrazine derivatives are valuable intermediates for their synthesis. mdpi.commdpi.com

The hydrazinyl group provides a reactive site for covalently linking the trimethylpyrazine unit to other complex molecular scaffolds. For example, a natural product containing a ketone or aldehyde functional group can be directly coupled to this compound to form a hydrazone-linked hybrid molecule. This approach has been successfully used with the related compound tetramethylpyrazine (ligustrazine) to create hybrids with natural products like cinnamic acid and curcumin, resulting in novel agents with neuroprotective and anticancer activities. mdpi.com The hydrazinyl moiety on this compound offers a direct and efficient method for creating similar or more advanced natural product analogs.

The versatility of the pyrazine core and the reactivity of the hydrazinyl group allow for its incorporation into multi-step synthetic pathways. It can serve as an initial scaffold onto which other functionalities and ring systems are built, leading to complex target molecules that would be difficult to access through other routes. Its role as a fine chemical intermediate is crucial for developing novel pharmaceutical agents and specialized materials. nbinno.com

Exploration in Coordination Chemistry as a Ligand

The field of coordination chemistry has extensively utilized pyrazine and hydrazine derivatives as ligands to form metal complexes with interesting structural, magnetic, and biological properties. chemistry-chemists.com this compound and its derivatives, particularly its Schiff bases, are excellent candidates for use as chelating ligands. nih.govmdpi.com

The parent molecule itself can act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrazine ring and the terminal nitrogen of the hydrazinyl group. However, its utility is significantly expanded upon conversion to a hydrazone Schiff base. yu.edu.jo Condensation with a carbonyl compound that contains an additional donor atom (such as oxygen in salicylaldehyde or another nitrogen in 2-acetylpyridine) creates a multidentate ligand capable of forming highly stable chelate rings with transition metal ions. mdpi.comyu.edu.jo

These pyrazine-hydrazone ligands typically act as tridentate ONO or NNN donors, coordinating with metals such as Mn(II), Co(II), Ni(II), and Cu(II). nih.govyu.edu.jo The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors like increased lipophilicity and targeted delivery of the metal ion. yu.edu.jo The coordination geometry and properties of the final complex can be fine-tuned by the choice of both the metal ion and the specific Schiff base ligand. mdpi.com

The table below summarizes typical characteristics of metal complexes formed with related pyrazine-based Schiff base hydrazone ligands.

| Metal Ion | Ligand Type | Coordination Mode | Potential Geometry |

| Ni(II) | Pyrazine Hydrazone | NNN Tridentate | Octahedral |

| Cu(II) | Pyrazine Hydrazone | ONO Tridentate | Square Planar / Distorted Octahedral |

| Mn(II) | Pyrazine Hydrazone | ONO Tridentate | Octahedral |

| Co(II) | Pyrazine Hydrazone | ONO Tridentate | Octahedral |

Future Research Directions in 2 Hydrazinyl 3,5,6 Trimethylpyrazine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The future of synthesizing 2-Hydrazinyl-3,5,6-trimethylpyrazine hinges on the development of more sustainable, efficient, and scalable methods that move beyond traditional synthetic routes.

Green Chemistry Approaches: A primary focus will be the adoption of green chemistry principles to minimize environmental impact. mdpi.commdpi.com This includes the use of eco-friendly solvents, reducing the number of synthetic steps, and designing processes that generate minimal hazardous waste. mdpi.com Research into solvent-free reaction conditions, potentially utilizing mechanochemistry, could provide a highly efficient and environmentally benign alternative for synthesizing pyrazine (B50134) derivatives. mdpi.com

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a promising frontier for the selective synthesis of N-heterocycles. mdpi.com Future studies could explore enzymes that can catalyze the formation of the pyrazine core or the introduction of the hydrazinyl group with high stereo- and regioselectivity, operating under mild conditions. mdpi.com

Catalytic Innovations: There is significant potential in exploring novel catalysts to improve yield and selectivity. This includes developing advanced metal-based catalysts or organocatalysts that can facilitate the key bond-forming reactions more efficiently than current methods. numberanalytics.com Research into photocatalysis, using visible light to drive reactions, could also offer a sustainable pathway to pyrazine derivatives. mdpi.com

| Synthetic Strategy | Traditional Approach | Future Direction | Key Advantages of Future Approach |

| Catalysis | Often relies on stoichiometric reagents or harsh conditions. | Development of novel organocatalysts, photocatalysts, and biocatalysts. mdpi.commdpi.comnumberanalytics.com | Higher efficiency, improved selectivity, milder reaction conditions, reduced waste. |

| Solvents | Use of volatile and often hazardous organic solvents. | Transition to greener solvents (e.g., water, ionic liquids) or solvent-free conditions. mdpi.com | Enhanced safety, reduced environmental impact, potential for simplified purification. |

| Energy Input | Conventional thermal heating. | Microwave irradiation, ultrasonication, mechanochemical grinding. mdpi.commdpi.com | Faster reaction times, improved energy efficiency, access to novel reactivity. |

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

While the hydrazinyl group is known for its nucleophilicity, its full reactive potential within the this compound framework remains largely untapped. Future research will aim to uncover and harness new chemical transformations.

Novel Cyclization Reactions: The bifunctional nature of the molecule (hydrazine and pyrazine ring) makes it an ideal candidate for novel cyclization and condensation reactions. researchgate.net Investigations into its reactions with various dicarbonyl compounds or other electrophiles could lead to the synthesis of unique fused heterocyclic systems, such as pyrazolopyrazines or triazolopyrazines. researchgate.net

Coordination Chemistry: The nitrogen atoms in both the pyrazine ring and the hydrazinyl moiety can act as ligands for metal ions. researchgate.netnih.gov Future work could systematically explore the coordination chemistry of this compound with a wide range of metals to create new metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, electronic, or catalytic properties. researchgate.net

Cross-Coupling Reactions: Applying modern cross-coupling methodologies to the pyrazine core or the hydrazinyl group could enable the facile introduction of diverse substituents. This would allow for the creation of extensive libraries of derivatives for screening in drug discovery and materials science. lifechemicals.com

Bio-inspired Hybrid Molecules: There is growing interest in creating hybrid molecules that combine the pyrazine scaffold with fragments from natural products. mdpi.com Future research could focus on coupling this compound with natural product motifs to develop novel compounds with enhanced biological activity. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of pyrazine-based compounds, the integration of modern automation and continuous manufacturing technologies is essential.

Continuous Flow Synthesis: Adapting the synthesis of this compound and its derivatives to continuous flow systems offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgbeilstein-journals.orgacs.org Research has already demonstrated the successful flow synthesis of other pyrazine derivatives, paving the way for its application to this specific compound. rsc.orgresearchgate.netacs.org

Automated Synthesis Platforms: The use of automated synthesis platforms can dramatically increase the rate at which new derivatives are produced. researchgate.netnih.gov By combining robotic systems with flow reactors, researchers can perform high-throughput reaction screening and optimization, rapidly generating libraries of compounds for biological evaluation. acs.orgresearchgate.net This approach minimizes manual labor and allows for the efficient exploration of a vast chemical space. nih.gov

Machine Learning Integration: Future platforms could integrate machine learning algorithms to predict reaction outcomes and suggest optimal reaction conditions. This data-driven approach, coupled with automated hardware, would create a closed-loop system for the rapid and intelligent development of novel synthetic routes and molecules.

Emerging Methodologies for In-depth Structural and Mechanistic Studies

A deeper understanding of the structure and reaction mechanisms of this compound is critical for rational design and optimization.

Advanced Structural Characterization: While standard techniques like NMR and X-ray crystallography are fundamental, future studies could employ more advanced methods. For example, in-depth analysis of noncovalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the supramolecular architecture of pyrazine compounds, will be vital. researchgate.net

Computational and Mechanistic Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide profound insights into the electronic structure and reactivity of the molecule. researchgate.netrsc.org These tools can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations, such as the mechanisms of hydrazine (B178648) decomposition or hydrazone formation. researchgate.netrsc.orgmdpi.com

Real-time Reaction Monitoring: The use of in-situ spectroscopic techniques (e.g., FT-IR, Raman, real-time mass spectrometry) integrated into reaction vessels or flow reactors will allow for the continuous monitoring of reaction kinetics. This data is invaluable for elucidating complex reaction mechanisms and optimizing process parameters.

| Research Area | Key Methodologies | Expected Outcomes |

| Structural Analysis | Single-crystal X-ray diffraction, Neutron diffraction, Solid-state NMR. | Detailed understanding of molecular geometry, crystal packing, and intermolecular interactions. researchgate.net |

| Mechanistic Investigation | Density Functional Theory (DFT), Isotope labeling studies, in-situ spectroscopy (IR, NMR). researchgate.netrsc.org | Elucidation of reaction pathways, identification of intermediates and transition states, kinetic profiling. |

| Reactivity Profiling | High-throughput screening, Chemical ionization mass spectrometry (CIMS). researchgate.net | Discovery of novel reactions, quantification of reaction rates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.